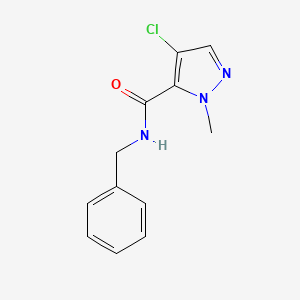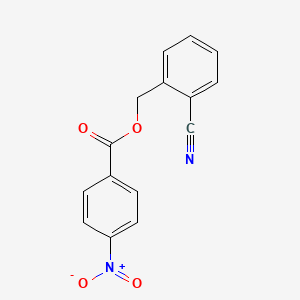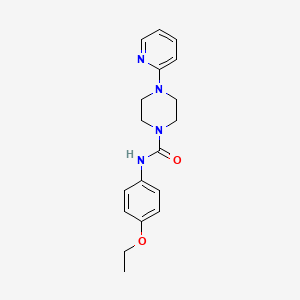![molecular formula C14H19FN2OS B5345012 1-{[(4-fluorobenzyl)thio]acetyl}-4-methylpiperazine](/img/structure/B5345012.png)
1-{[(4-fluorobenzyl)thio]acetyl}-4-methylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[(4-fluorobenzyl)thio]acetyl}-4-methylpiperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound has gained significant attention in the scientific community due to its potential applications in pharmaceutical research.
作用機序
The exact mechanism of action of 1-{[(4-fluorobenzyl)thio]acetyl}-4-methylpiperazine is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist, which is responsible for its antipsychotic properties. It may also act on other neurotransmitter systems such as serotonin and norepinephrine, which are involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been reported to decrease the release of dopamine in the brain, which may contribute to its antipsychotic effects. It has also been shown to increase the levels of serotonin and norepinephrine, which may contribute to its anxiolytic and antidepressant properties.
実験室実験の利点と制限
One of the advantages of using 1-{[(4-fluorobenzyl)thio]acetyl}-4-methylpiperazine in lab experiments is its potential therapeutic applications. It may be useful in the development of new drugs for the treatment of neurological and psychiatric disorders. However, one of the limitations of using this compound is its potential toxicity. It may have adverse effects on the liver and kidneys, and further studies are needed to determine its safety and efficacy.
将来の方向性
There are several future directions for the study of 1-{[(4-fluorobenzyl)thio]acetyl}-4-methylpiperazine. One of the areas of interest is its potential use in the treatment of drug addiction. It has been shown to reduce drug-seeking behavior in animal models, and further studies are needed to determine its effectiveness in humans. Another area of interest is its potential use as a diagnostic tool for neurological disorders. It may be useful in the development of new imaging techniques that can detect changes in neurotransmitter levels in the brain. Overall, further research is needed to fully understand the potential applications of this compound in the field of pharmaceutical research.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential applications in pharmaceutical research. It has been studied for its antipsychotic, anxiolytic, and antidepressant properties and may be useful in the development of new drugs for the treatment of neurological and psychiatric disorders. Further studies are needed to determine its safety and efficacy, and to fully understand its mechanism of action and potential applications in the field of pharmaceutical research.
合成法
The synthesis of 1-{[(4-fluorobenzyl)thio]acetyl}-4-methylpiperazine involves the reaction of 4-fluorobenzyl chloride with thioacetic acid followed by the addition of 4-methylpiperazine. The reaction is carried out under specific conditions, including the use of a suitable solvent and a catalyst. The final product is obtained after purification using different techniques such as column chromatography and recrystallization.
科学的研究の応用
1-{[(4-fluorobenzyl)thio]acetyl}-4-methylpiperazine has shown potential applications in pharmaceutical research. It has been studied for its antipsychotic, anxiolytic, and antidepressant properties. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-1-(4-methylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2OS/c1-16-6-8-17(9-7-16)14(18)11-19-10-12-2-4-13(15)5-3-12/h2-5H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSNHNJCABJBFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CSCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-acetyl-N-[(1R)-1-methylpentyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5344941.png)
![5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5344958.png)
![N-[4-(acetylamino)benzyl]-2-(1-phthalazinylthio)acetamide](/img/structure/B5344962.png)
![N-[1-(4-methoxyphenyl)ethyl]-4-methylbenzamide](/img/structure/B5344972.png)
![2-[2-(3-bromo-4-methoxyphenyl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5344976.png)
![(1-{[3-(4-chlorophenyl)piperidin-1-yl]carbonyl}cyclopropyl)amine](/img/structure/B5344980.png)

![4-phenyl-N-[3-(1H-tetrazol-5-yl)phenyl]butanamide](/img/structure/B5344997.png)

![[3-benzyl-1-(4H-thieno[3,2-b]pyrrol-5-ylcarbonyl)piperidin-3-yl]methanol](/img/structure/B5345018.png)

![N'-(4-fluorophenyl)-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5345031.png)
![3-[(4-methylphenyl)thio]-1-[2-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5345037.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5345042.png)